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Compound of Interest

2-Bromo-4'-
Compound Name:
isopropylbenzophenone

Cat. No.: B145071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Bromo-4'-isopropylbenzophenone, also known by its IUPAC name (2-
bromophenyl)(4-isopropylphenyl)methanone. The information presented herein is essential for
the accurate identification, characterization, and quality control of this compound in research
and development settings.

Compound Identification

Identifier Value

Common Name 2-Bromo-4'-isopropylbenzophenone

IUPAC Name (2-bromophenyl)(4-isopropylphenyl)methanone
CAS Number 137327-30-1

Molecular Formula C16H1sBrO

Molecular Weight 303.20 g/mol

Chemical Structure (See Figure 1)
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Figure 1. Chemical Structure of 2-Bromo-4'-
isopropylbenzophenone.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2-Bromo-4'-isopropylbenzophenone. This data is critical for
confirming the molecular structure and purity of the compound.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The
predicted *H NMR spectrum of 2-Bromo-4'-isopropylbenzophenone in a suitable solvent,
such as deuterated chloroform (CDCIs), would exhibit distinct signals corresponding to the
aromatic and aliphatic protons.

Table 1: Predicted *H NMR Data
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Chemical Shift (d)

Multiplicity Integration Assignment
ppm
Aromatic Protons (H-
~7.8 Doublet 2H
2', H-6")
~7.6 Multiplet 1H Aromatic Proton (H-6)
] Aromatic Protons (H-
~74 Multiplet 2H
3, H-4)
Aromatic Protons (H-
~7.3 Doublet 2H
3, H-5)
~72 Multiplet 1H Aromatic Proton (H-5)
~3.0 Septet 1H Isopropyl CH
~1.3 Doublet 6H Isopropyl CHs

Note: The predicted chemical shifts are estimations and may vary slightly based on

experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The predicted 3C NMR spectrum will show distinct peaks for each unique carbon atom in 2-

Bromo-4'-isopropylbenzophenone.

Table 2: Predicted 33C NMR Data
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Chemical Shift (d) ppm Assignment
~ 195 C=0 (Ketone)
~ 155 c-4'

~ 140 C-1

~ 138 C-1

~ 133 Aromatic CH
~131 Aromatic CH
~ 130 Aromatic CH
~ 128 Aromatic CH
~ 127 Aromatic CH
~ 126 Aromatic CH
~120 C-2

~34 Isopropyl CH
~24 Isopropyl CHs

Note: The predicted chemical shifts are estimations and may vary slightly based on
experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Bromo-4'-isopropylbenzophenone is expected to show characteristic
absorption bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3060 Medium Aromatic C-H Stretch
~ 2960 Medium Aliphatic C-H Stretch

~ 1665 Strong C=0 Stretch (Ketone)
~ 1600, 1480, 1450 Medium to Strong Aromatic C=C Bending
~ 1280 Medium C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 2-Bromo-4'-isopropylbenzophenone would show the
molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment

[M]* (Molecular lon, due to

302/304 High 79Br and 81Br isotopes)
287/289 Medium [M - CH3]*

223 Medium [M - Br]*

183 High [C10H110]*

145 Medium [CioHa13]*

105 High [C7HsO]*

77 Medium [CeHs]*

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for
reproducibility. While specific experimental details for this exact compound are not readily
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available in published literature, the following are general methodologies that would be

employed.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) is added as an internal standard (0 ppm).

Data Acquisition: *H and 3C NMR spectra are acquired at room temperature. For 13C NMR, a
proton-decoupled sequence is typically used to simplify the spectrum.

Infrared Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, a small amount of the compound is mixed with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate
on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1,

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
a liquid chromatograph (LC-MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
dichloromethane) at a low concentration.

Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and
separated. The separated components then enter the mass spectrometer, where they are
ionized (e.g., by electron impact) and detected.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic analysis and
characterization of a chemical compound like 2-Bromo-4'-isopropylbenzophenone.

Spectroscopic Analysis

NMR Spectroscopy (*H, 13C)

Compound Synthesis Purification /

Mass Spectrometry
IR Spectroscopy

Characterization

Purity Assessment
Structure Elucidation

Synthesis of 2-Bromo-4'-isopropylbenzophenone }—» Purification (e.g., Chromatography, Recrystallization) ——————#|

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 2-Bromo-
4'-isopropylbenzophenone. For definitive analysis, it is recommended to acquire
experimental data on a purified sample of the compound.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Bromo-4'-
isopropylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145071#2-bromo-4-isopropylbenzophenone-
spectroscopic-data-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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